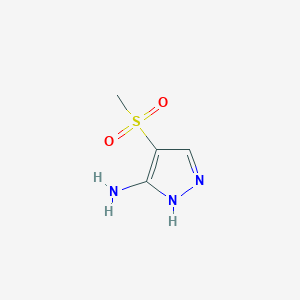

4-(methylsulfonyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-10(8,9)3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGYUUMYDUYXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(Methylsulfonyl)-1H-pyrazol-3-amine: A Comprehensive Technical Guide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Content Focus: Mechanistic causality, protocol validation, and scalable synthetic pathways

Abstract & Strategic Overview

Substituted aminopyrazoles are privileged pharmacophores in modern drug discovery, frequently serving as hinge-binding motifs in kinase inhibitors. Specifically, 4-(methylsulfonyl)-1H-pyrazol-3-amine (CAS 106232-38-6)[1] provides a unique combination of hydrogen-bond donor/acceptor capabilities via its exocyclic amine and sulfone moieties.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reagent additions, but as a controlled manipulation of electron density. To synthesize this scaffold efficiently, we must choose between building the ring around the functional groups (De Novo Cyclization) or appending the functional groups to a pre-existing ring (Late-Stage Functionalization). This guide dissects both pathways, providing the causality behind each experimental choice and establishing self-validating protocols for the laboratory.

Retrosynthetic Architecture

The structural complexity of 4-(methylsulfonyl)-1H-pyrazol-3-amine can be deconstructed via two primary disconnections:

-

Pathway A (N-N / C-N Disconnection): Cleaving the pyrazole ring reveals a highly electrophilic enaminonitrile and hydrazine. This is the most thermodynamically efficient route.

-

Pathway B (C-S Disconnection): Cleaving the sulfone group leads back to a protected 3-amino-1H-pyrazole, utilizing electrophilic aromatic substitution for late-stage diversification[2].

Retrosynthetic analysis of 4-(methylsulfonyl)-1H-pyrazol-3-amine via two primary disconnections.

Pathway A: The De Novo Enaminonitrile Cyclization

For process scale-up and high-yield generation, the condensation of functionalized enaminonitriles with hydrazine is the gold standard[3].

Mechanistic Causality

We utilize 3-ethoxy-2-(methylsulfonyl)acrylonitrile (CAS 104007-26-3)[4] as the bis-electrophile. Why this specific molecule? The ethoxy group acts as a superior leaving group, while simultaneously establishing a "push-pull" diene system. The electron-withdrawing cyano and methylsulfonyl groups strip electron density from the

Following the initial attack, the elimination of ethanol drives the formation of a hydrazone intermediate. The system then reaches its thermodynamic sink via rapid intramolecular cyclization, where the terminal amine attacks the nitrile carbon, yielding the aromatic pyrazole.

Step-by-step mechanism of the de novo pyrazole cyclization via enaminonitrile intermediate.

Self-Validating Protocol: Cyclization

-

Preparation: Suspend 3-ethoxy-2-(methylsulfonyl)acrylonitrile (1.0 equiv, 10 mmol) in absolute ethanol (25 mL) at 0 °C under an inert N₂ atmosphere.

-

Initiation: Dropwise add hydrazine hydrate (64% hydrazine, 1.2 equiv, 12 mmol). Causality: The slight excess of hydrazine ensures complete consumption of the bis-electrophile and prevents dimerization side-reactions.

-

Propagation: Heat the reaction mixture to reflux (78 °C) for 3 hours.

-

Validation Checkpoint: The reaction is self-indicating. The starting material is highly UV-active and non-polar. As the reaction proceeds, the highly polar pyrazole product will begin to precipitate from the ethanolic solution. TLC (DCM:MeOH 9:1) will confirm the disappearance of the starting material (

~0.8) and the appearance of a baseline-proximal spot ( -

Isolation: Cool the mixture to 0 °C to maximize crystallization. Filter the precipitate and wash with ice-cold ethanol (2 × 5 mL) to remove unreacted hydrazine and trace impurities. Dry under vacuum to yield the product as a white to off-white solid.

Pathway B: Late-Stage C-H Functionalization

While Pathway A is highly efficient for the specific methylsulfonyl target, medicinal chemistry often requires Structure-Activity Relationship (SAR) exploration. Pathway B allows for the installation of various sulfonyl groups onto a pre-formed pyrazole core[2].

Mechanistic Causality

Direct sulfonation of 3-amino-1H-pyrazole is chemically hostile due to the nucleophilicity of the exocyclic amine. Therefore, we must employ a transient protection strategy. Once protected, the C4 position of the pyrazole ring—the most electron-rich carbon—undergoes smooth electrophilic aromatic substitution with a sulfenylating agent (e.g., dimethyl disulfide activated by iodine). The resulting thioether is then selectively oxidized to the sulfone.

Self-Validating Protocol: Sulfenylation & Oxidation

-

Protection: React 3-amino-1H-pyrazole with Di-tert-butyl dicarbonate (Boc₂O, 2.1 equiv) and DMAP in DCM to yield the bis-Boc protected intermediate.

-

Sulfenylation: Dissolve the protected pyrazole in DCM. Add dimethyl disulfide (MeSSMe, 1.5 equiv) and a catalytic amount of iodine (I₂). Stir at room temperature for 12 hours.

-

Oxidation: Cool the mixture to 0 °C. Slowly add m-CPBA (2.5 equiv) to oxidize the thioether to the sulfone.

-

Deprotection: Treat the crude mixture with 4M HCl in dioxane to cleave the Boc groups, precipitating the 4-(methylsulfonyl)-1H-pyrazol-3-amine hydrochloride salt. Neutralize with saturated NaHCO₃ to isolate the free base.

Quantitative Pathway Comparison

To assist process chemists in selecting the appropriate route, the quantitative metrics of both pathways are summarized below:

| Metric | Pathway A: De Novo Cyclization | Pathway B: Late-Stage Functionalization |

| Step Count | 1 Step | 4 Steps (Protect, Sulfenylate, Oxidize, Deprotect) |

| Overall Yield | 80–88% | 35–45% |

| Regioselectivity | Absolute (Dictated by mechanism) | Moderate (Requires directing/protecting groups) |

| Atom Economy | High (Loss of only EtOH and H₂O) | Low (Requires stoichiometric oxidants & protecting groups) |

| Scalability | Excellent (Kilogram scale viable) | Poor (Exothermic oxidation, atom-heavy waste) |

| Primary Use Case | API Manufacturing & Scale-up | SAR exploration of diverse sulfonyl analogs |

References

Sources

physicochemical properties of 4-(methylsulfonyl)-1H-pyrazol-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(methylsulfonyl)-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-amino-4-(methylsulfonyl)-1H-pyrazole (CAS No. 106232-38-6). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior. We present key experimental data, including calculated values for lipophilicity and molecular topology, alongside detailed, field-proven protocols for the experimental determination of melting point, pKa, aqueous solubility, and the octanol-water partition coefficient (logP). The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system. By grounding theoretical data with practical, replicable methodologies, this guide aims to empower scientists to effectively utilize this versatile heterocyclic building block in their research endeavors.

Introduction: The Significance of a Versatile Scaffold

3-Amino-4-(methylsulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a primary amine and a methylsulfonyl group. The 3-aminopyrazole motif is a well-established pharmacophore, recognized for its role in the development of various therapeutic agents, particularly kinase inhibitors. The strategic placement of the electron-withdrawing methylsulfonyl group at the 4-position and the hydrogen-bonding capable amine at the 3-position creates a molecule with distinct electronic and steric properties.

Understanding the fundamental physicochemical properties of this molecule is not an academic exercise; it is a critical prerequisite for its successful application in drug discovery and organic synthesis. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and synthetic tractability. This guide provides the essential data and methodologies to fully characterize this important chemical entity.

Compound Identification and Core Properties

Precise identification is the bedrock of chemical research. The properties outlined below correspond to the structure shown, identified by CAS Number 106232-38-6. It is important to note that due to tautomerism in the pyrazole ring, this compound may be named 5-amino-4-(methylsulfonyl)-1H-pyrazole in some contexts.

Chemical Structure:

Table 1: Compound Identification and Calculated Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(methylsulfonyl)-1H-pyrazol-3-amine | - |

| Synonym(s) | 4-(Methylsulfonyl)-1h-pyrazol-5-amine | [1] |

| CAS Number | 106232-38-6 | [1] |

| Molecular Formula | C₄H₇N₃O₂S | [1] |

| Molecular Weight | 161.18 g/mol | [1] |

| Calculated XlogP | -0.60 | [1] |

| Topological Polar Surface Area (TPSA) | 88.84 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

-

Expert Insight: The negative calculated XlogP value of -0.60 suggests that the compound is predominantly hydrophilic.[1] This is a crucial piece of information, predicting good aqueous solubility but potentially low passive membrane permeability. The TPSA of 88.84 Ų further supports the prediction of a compound with significant polarity, which is a key factor influencing cell penetration and oral bioavailability.

Experimental Determination of Key Physicochemical Parameters

While calculated values provide a valuable starting point, experimentally determined data are the gold standard in chemical science. The following sections provide robust, step-by-step protocols for determining the critical physicochemical properties of 3-amino-4-(methylsulfonyl)-1H-pyrazole.

Workflow for Physicochemical Characterization

The logical flow of experimental characterization ensures that data is gathered efficiently and informs subsequent experiments. For example, an initial solubility screen is necessary before preparing solutions for pKa or logP determination.

Caption: Overall workflow for physicochemical characterization.

Protocol for Melting Point Determination

Principle: The melting point of a pure crystalline solid occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[2] This method uses a capillary-based apparatus for precise determination.

Methodology:

-

Sample Preparation: Place a small amount of the compound on a clean, dry watch glass. Finely crush the solid into a powder using a spatula.[3]

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample into the closed end. The packed sample height should be 2-3 mm.[4][5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[2]

-

Rapid Initial Scan (Optional): If the melting point is unknown, heat the sample rapidly to determine an approximate range. Allow the apparatus to cool before proceeding.[5]

-

Accurate Determination: For an accurate measurement, heat the block at a medium rate until the temperature is ~20°C below the expected melting point. Then, slow the heating rate to 1-2°C per minute.[4]

-

Data Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range should be ≤ 2°C.[5]

Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature. Using a fresh sample for each determination is essential because some organic compounds can decompose upon melting, which would alter subsequent readings.[4]

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining equilibrium solubility.[6] It involves generating a saturated solution by agitating an excess of the solid compound in a solvent for a prolonged period, followed by quantification of the dissolved solute.

Caption: Experimental workflow for the shake-flask solubility assay.

Methodology:

-

Preparation: Add an excess amount of 3-amino-4-(methylsulfonyl)-1H-pyrazole to a glass vial (e.g., 5-10 mg). The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vial to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[6]

-

Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing the result against a standard curve of known concentrations.[6]

-

Reporting: Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and pH.

Causality: Using an excess of solid is fundamental to ensuring the final solution is truly saturated. The extended agitation period is necessary to overcome kinetic barriers and reach thermodynamic equilibrium.[6] Centrifugation followed by filtration is a critical two-step process to guarantee that no solid particulates are carried over into the analytical sample, which would artificially inflate the measured solubility.[6]

Protocol for pKa Determination (Potentiometric Titration)

Principle: The pKa is the pH at which a functional group is 50% ionized. This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point or midpoint of the resulting titration curve.[7][8]

Methodology:

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[8]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in water or a water/co-solvent mixture. A constant ionic strength should be maintained, for example, by adding 0.15 M KCl.[8]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration (for a basic group): If the starting pH is high, first add a strong acid (e.g., 0.1 M HCl) to lower the pH to ~2. Then, titrate by adding small, precise aliquots of a strong base (e.g., 0.1 M NaOH).[8]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[8]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[8] This can be determined precisely by finding the maximum of the first derivative of the titration curve.

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.[8]

Causality: Maintaining constant ionic strength minimizes changes in activity coefficients during the titration, leading to a more accurate pKa value. Titrating in both directions (acid to base and vice versa, if possible) can help confirm the equilibrium nature of the measurement and identify any potential degradation. The structure of 3-amino-4-(methylsulfonyl)-1H-pyrazole contains a basic amino group and an acidic N-H on the pyrazole ring, so two pKa values may be observed.

Protocol for logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of a compound's concentration in an organic phase (n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the base-10 logarithm of this ratio.[9] This protocol describes the classic shake-flask method.

Methodology:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., pH 7.4 PBS) and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[10]

-

Compound Addition: Prepare a stock solution of the compound in the aqueous phase at a concentration well below its measured solubility limit.

-

Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake gently for several hours to allow the compound to partition between the two phases. Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[10]

-

Calculation: Calculate logP using the formula:

-

P = [Concentration in Octanol] / [Concentration in Aqueous]

-

logP = log₁₀(P)

-

Causality: Pre-saturating the solvents is essential because n-octanol and water have some mutual solubility. Failing to do so would cause volume changes during the experiment, leading to inaccurate concentration measurements.[10] The choice of which phase to initially dissolve the compound in depends on its expected properties; for this hydrophilic compound, dissolving in the aqueous phase first is logical. Analyzing both phases provides a mass balance and serves as an internal validation of the experiment's quality.

Safety and Handling

Based on available data for analogous compounds, 3-amino-4-(methylsulfonyl)-1H-pyrazole should be handled with appropriate care.

-

Hazards: The compound is potentially harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed the essential physicochemical properties of 3-amino-4-(methylsulfonyl)-1H-pyrazole (CAS No. 106232-38-6), a compound of significant interest in medicinal chemistry. The provided data, including a hydrophilic calculated logP of -0.60 and a TPSA of 88.84 Ų, indicates a polar molecule with likely high aqueous solubility. More importantly, this document provides the robust, step-by-step experimental protocols necessary to move beyond prediction to empirical measurement. By applying the detailed methodologies for determining melting point, solubility, pKa, and logP, researchers can build a comprehensive and reliable physicochemical profile. This foundational knowledge is indispensable for rationally designing future experiments, whether for synthetic elaboration, formulation development, or biological screening, ultimately enabling the full potential of this valuable chemical scaffold to be realized.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link]

-

Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Online] Available at: [Link]

-

De Witte, A. M., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Online] Available at: [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. [Online] Available at: [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Online] Available at: [Link]

-

University of Colorado, Boulder. Melting Points. [Online] Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

4-(methylsulfonyl)-1H-pyrazol-3-amine CAS number and synonyms

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(Methylsulfonyl)-1H-pyrazol-3-amine

Executive Summary

In the landscape of modern medicinal chemistry, pyrazole-based scaffolds are ubiquitous due to their favorable physicochemical properties, metabolic stability, and predictable binding modes. As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently deploy 4-(methylsulfonyl)-1H-pyrazol-3-amine (CAS 106232-38-6) as a highly versatile small molecule scaffold [2]. This technical guide provides an in-depth analysis of its physicochemical profile, pharmacophore utility, and a self-validating synthetic methodology designed for high-yield laboratory scale-up.

Chemical Identity and Physicochemical Profiling

Before integrating any building block into a drug discovery pipeline, a rigorous understanding of its physical and chemical parameters is required. Below is the consolidated quantitative data for this compound, sourced from authoritative chemical databases [1, 3, 4].

| Parameter | Specification |

| CAS Registry Number | 106232-38-6 |

| IUPAC Name | 4-methanesulfonyl-1H-pyrazol-3-amine |

| Common Synonyms | 3-Amino-4-(methylsulfonyl)pyrazole; 4-(Methylsulfonyl)-1h-pyrazol-5-amine |

| Molecular Formula | C₄H₇N₃O₂S |

| Molecular Weight | 161.18 g/mol |

| SMILES String | CS(=O)(=O)C1=C(NN=C1)N |

| Commercial Purity | ≥95.0% to 98.0% |

| Storage Conditions | Sealed in a dry environment, 2-8°C |

Expert Insight on Tautomerism: When sourcing this compound from commercial vendors, researchers will often see the nomenclature alternate between "pyrazol-3-amine" and "pyrazol-5-amine" [3, 4]. This is not a structural isomerism but rather annular tautomerism. In an unsubstituted pyrazole ring, rapid proton exchange between the N1 and N2 atoms renders the 3- and 5-positions chemically equivalent in solution. Understanding this causality is critical when interpreting ¹H-NMR spectra, as the pyrazole CH proton will appear as a time-averaged broad singlet rather than a defined doublet.

Pharmacophore Dynamics in Medicinal Chemistry

The strategic inclusion of both an amino group and a methylsulfonyl group on a pyrazole core makes this molecule a privileged structure, particularly in the development of kinase inhibitors.

-

Hinge-Binding Motif: The 3-amino group and the adjacent pyrazole NH act as a potent bidentate hydrogen-bond donor system. This geometry perfectly complements the carbonyl backbone of the kinase hinge region.

-

Electronic Modulation & Solvation: The 4-methylsulfonyl group serves a dual purpose. First, its strong electron-withdrawing nature lowers the pKa of the pyrazole NH, increasing its hydrogen-bond donor capacity. Second, the sulfone oxygens act as strict hydrogen-bond acceptors that typically project into the solvent-exposed region of the binding pocket, significantly improving the aqueous solubility of the final drug candidate.

Figure 1: Pharmacophore mapping of the pyrazole scaffold in kinase hinge binding.

Mechanistic Synthesis Pathway

The synthesis of 3-amino-4-substituted pyrazoles requires precise control over electrophilic and nucleophilic centers. The most robust, scalable route leverages methanesulfonylacetonitrile as the starting material.

The Causality of Reagent Selection: We utilize N,N-dimethylformamide dimethyl acetal (DMF-DMA) because it acts as a highly efficient one-carbon electrophile. It condenses with the active methylene of methanesulfonylacetonitrile to form an enamine intermediate. Subsequently, hydrazine hydrate is introduced. Hydrazine acts as a bis-nucleophile; the more nucleophilic nitrogen attacks the highly electrophilic beta-carbon of the enamine (triggering the elimination of dimethylamine), followed by the intramolecular cyclization of the second nitrogen onto the nitrile carbon, yielding the 3-amino pyrazole.

Figure 2: Two-step mechanistic synthesis of 4-(methylsulfonyl)-1H-pyrazol-3-amine.

Self-Validating Experimental Protocol

Trustworthiness in chemical synthesis relies on self-validating systems. We do not simply run a reaction based on time; we implement real-time analytical checkpoints to ensure mechanistic progression.

Step 1: Synthesis of the Enamine Intermediate

-

Reagent Charging: In a 250 mL round-bottom flask, dissolve methanesulfonylacetonitrile (10.0 g, 83.9 mmol) in anhydrous toluene (100 mL).

-

Electrophile Addition: Add DMF-DMA (12.0 g, 100.7 mmol, 1.2 eq) dropwise at room temperature.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 110°C for 4 hours. Causality: Toluene is chosen as the solvent because its boiling point allows for the azeotropic removal of the methanol byproduct, driving the equilibrium toward the enamine.

-

Self-Validation Checkpoint (IPC): Take a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass is fully replaced by the intermediate mass (m/z 175.05 [M+H]⁺).

-

Workup: Concentrate the mixture under reduced pressure to yield the crude enamine as a dark solid, which is used directly in the next step.

Step 2: Pyrazole Cyclization

-

Solvent Exchange: Dissolve the crude enamine intermediate in absolute ethanol (100 mL). Causality: Ethanol provides optimal solubility for the intermediate while allowing the highly polar hydrazine hydrate to remain miscible. Its boiling point (78°C) perfectly matches the activation energy required for the intramolecular nitrile attack without causing thermal degradation of the sulfone group.

-

Nucleophile Addition: Slowly add hydrazine hydrate (64% in water, 5.0 mL, ~100 mmol) at 0°C to control the initial exothermic displacement of dimethylamine.

-

Cyclization: Heat the reaction mixture to 80°C (reflux) for 6 hours.

-

Self-Validation Checkpoint (IPC): Analyze via LC-MS. The complete consumption of the intermediate and the appearance of the product peak at m/z 162.18 [M+H]⁺ confirms successful cyclization. Furthermore, IR spectroscopy should show the complete disappearance of the sharp nitrile stretch (~2200 cm⁻¹).

-

Purification: Cool the mixture to room temperature, allowing the product to precipitate. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under high vacuum to afford 4-(methylsulfonyl)-1H-pyrazol-3-amine as an off-white crystalline solid.

References

The Methylsulfonyl Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The following technical guide details the biological significance, medicinal chemistry, and experimental protocols for the Methylsulfonyl Pyrazole Core .

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The methylsulfonyl pyrazole core—specifically the 1,3-diarylpyrazole motif bearing a 4-methylsulfonylphenyl (

Beyond inflammation, this core is increasingly validated in oncology (targeting EGFR and BRAF kinases) and agrochemistry. This guide dissects the structural basis of its selectivity, provides a validated synthesis workflow, and outlines the critical Structure-Activity Relationships (SAR) governing its biological activity.

Structural & Mechanistic Basis[2][3]

The Pharmacophore: vs.

The methylsulfonyl group is a rigid, neutral hydrogen-bond acceptor. Unlike the sulfonamide (

-

Solubility: Reduced polarity compared to sulfonamides, often requiring formulation adjustments.

-

Permeability: Increased lipophilicity (

) enhances membrane penetration. -

Metabolic Stability: The

moiety is highly resistant to oxidative metabolism, though the methyl group can undergo slow hydroxylation.

Mechanism of COX-2 Selectivity

The biological significance of this core rests on its ability to exploit the subtle structural differences between COX-1 and COX-2 enzymes.

-

The "Side Pocket": COX-2 possesses a secondary internal pocket that is inaccessible in COX-1 due to the substitution of Valine (Val523) in COX-2 for the bulkier Isoleucine (Ile523) in COX-1.[2]

-

Binding Mode: The methylsulfonyl pyrazole core orients the

group into this side pocket. The sulfonyl oxygens form critical hydrogen bonds with Arg513 and His90 . -

Steric Fit: The volume of the methylsulfonyl group (

) is perfectly accommodated by the COX-2 side pocket but sterically clashed by Ile523 in COX-1, resulting in selectivity ratios often exceeding 100:1 (COX-2:COX-1).

Visualization: Mechanism of Action

The following diagram illustrates the binding logic within the COX-2 active site.

Caption: Logical flow of COX-2 selectivity driven by the methylsulfonyl pyrazole core interaction.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The optimization of the methylsulfonyl pyrazole core follows a "Tricyclic Hypothesis," where the central pyrazole ring positions two aryl rings at specific vectors.

| Region | Modification | Biological Impact |

| Position 1 (N1) | Phenyl ring substitution | Critical for Potency. A para-sulfonamide or para-methylsulfonyl group here is essential for COX-2 binding. Replacing with alkyl groups drastically reduces potency. |

| Position 3 (C3) | Lipophilic Aryl/Alkyl (e.g., | Determines Selectivity. Bulky, lipophilic groups (like |

| Position 4 (C4) | H, Halogen, or small alkyl | Steric Tolerance. Large substituents here clash with the enzyme ceiling (Ser530). Small groups (H, F) are preferred. |

| Position 5 (C5) | Aryl ring (in 1,5-diaryl systems) | Spatial Orientation. In 1,5-diaryl pyrazoles, this ring provides hydrophobic contacts. In 1,3-diaryl systems, C5 is often unsubstituted or methyl. |

SAR Visualization

Caption: Pharmacophore map highlighting critical substitution zones on the pyrazole core.

Technical Protocol: Synthesis & Evaluation

This section details the synthesis of 1-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-1H-pyrazole , a representative probe compound.

Synthetic Workflow (Claisen-Cyclization Route)

Reagents:

-

4-(Methylsulfonyl)acetophenone

-

Ethyl trifluoroacetate (or similar ester)

-

Sodium methoxide (NaOMe)

-

4-Fluorophenylhydrazine hydrochloride

Step 1: Claisen Condensation (Formation of 1,3-Diketone)

-

Dissolve 4-(methylsulfonyl)acetophenone (10 mmol) in anhydrous methanol (20 mL).

-

Add NaOMe (25% in MeOH, 12 mmol) dropwise at 0°C.

-

Add Ethyl trifluoroacetate (12 mmol) slowly.

-

Reflux for 12 hours. The solution will turn dark orange/red.

-

Workup: Acidify with 1N HCl, extract with EtOAc, and concentrate to yield the 1,3-diketone intermediate (4,4,4-trifluoro-1-(4-(methylsulfonyl)phenyl)butane-1,3-dione).

Step 2: Pyrazole Cyclization

-

Dissolve the 1,3-diketone intermediate (10 mmol) in Ethanol (30 mL).

-

Add 4-Fluorophenylhydrazine hydrochloride (11 mmol).

-

Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Purification: Cool to room temperature. The product often precipitates. Filter and recrystallize from Ethanol. If oil forms, use column chromatography (Silica gel, 20% EtOAc in Hexane).

Self-Validation Check:

-

Regiochemistry: The major isomer should be the 1,5-diaryl or 1,3-diaryl depending on the specific diketone used. For this route, the bulky

group typically directs the hydrazine nitrogen to the carbonyl further from the

Synthesis Diagram

Caption: Step-by-step chemical synthesis workflow for the target scaffold.

Bioassay: COX-1/COX-2 Inhibition Screening

Objective: Determine

-

Enzyme Source: Use human recombinant COX-2 and ovine/human COX-1 (commercially available kits, e.g., Cayman Chemical).[3]

-

Assay Principle: Measure the peroxidase activity of COX. The reduction of PGG2 to PGH2 is coupled to the oxidation of a substrate (e.g., TMPD or ADHP) producing a fluorescent/colorimetric signal.

-

Protocol:

-

Incubate enzyme with test compound (0.01 nM – 100 μM) for 15 mins at 25°C.

-

Initiate reaction with Arachidonic Acid (100 μM).

-

Incubate for 2 mins.

-

Stop reaction (if endpoint) or monitor kinetics.

-

Read absorbance/fluorescence.

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration].

- .

-

Target Benchmark: SI > 50 is considered selective.

Future Outlook

While the "Coxib" era established the methylsulfonyl pyrazole core, current research is repurposing this scaffold:

-

Dual COX/5-LOX Inhibitors: Modifying the C3 position to inhibit 5-Lipoxygenase, addressing the arachidonic acid "shunt" that causes asthma-like side effects in NSAIDs.

-

Kinase Inhibition: The pyrazole core mimics the ATP adenine ring. Methylsulfonyl derivatives are being explored as Type II kinase inhibitors where the

group interacts with the DFG-motif in kinases like BRAF and VEGFR.

References

-

Abdellatif, K. R. A., et al. (2022). "Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics...". Bioorganic Chemistry. Link

-

Ghodsi, R., et al. (2023). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective". ACS Omega. Link

-

Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents". Nature.[4] (Foundational structural biology reference).

-

Ragavan, R. V., et al. (2009).[5] "Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles". European Journal of Medicinal Chemistry. Link

-

Tietz, O., et al. (2007). "Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide...". Bioorganic & Medicinal Chemistry. Link

Sources

- 1. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design [proteinstructures.com]

- 5. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

structural characterization of 4-(methylsulfonyl)-1H-pyrazol-3-amine

An In-depth Technical Guide to the Structural Characterization of 4-(methylsulfonyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-(methylsulfonyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in drug discovery, and the incorporation of a methylsulfonyl group offers unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, details the synergistic application of modern analytical techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—to achieve unambiguous structural confirmation. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Sulfonyl-Pyrazoles

The pyrazole nucleus is a privileged scaffold in pharmaceutical development, present in a wide array of approved drugs.[2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile template for designing molecules that can interact with various biological targets.[3] The introduction of a sulfonyl or sulfonamide moiety, as seen in 4-(methylsulfonyl)-1H-pyrazol-3-amine, is a strategic modification in medicinal chemistry.[1][4] This functional group can act as a hydrogen bond acceptor and improve properties such as solubility and metabolic stability, making these derivatives highly valuable for developing novel therapeutic agents.[2][4]

Accurate structural characterization is the bedrock of drug discovery. It validates synthetic pathways, confirms the identity of the target molecule, and provides the detailed three-dimensional information necessary for understanding structure-activity relationships (SAR). This guide presents an integrated analytical approach to confidently elucidate the structure of 4-(methylsulfonyl)-1H-pyrazol-3-amine.

Molecular Overview and Physicochemical Properties

The foundational step in characterizing any compound is to understand its basic molecular and physical properties.

Molecular Structure:

Caption: Chemical structure of 4-(methylsulfonyl)-1H-pyrazol-3-amine.

Table 1: Chemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O₂S | [5] |

| Molecular Weight | 161.18 g/mol | [5] |

| CAS Number | 106232-38-6 | [5] |

| Topological Polar Surface Area (TPSA) | 88.84 Ų | [5] |

| Predicted LogP | -0.6046 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of atoms in 4-(methylsulfonyl)-1H-pyrazol-3-amine.

Expertise & Rationale

The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for pyrazole derivatives as it is aprotic and allows for the observation of exchangeable N-H protons (from both the pyrazole ring and the amine group).[6] The electron-withdrawing nature of the methylsulfonyl group is expected to significantly deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Tautomerism, a common phenomenon in unsymmetrically substituted pyrazoles, can lead to signal averaging or broadening.[6] Performing a D₂O exchange experiment is a definitive method to identify N-H protons, as they will be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum.[6]

Predicted Spectral Data

The following tables summarize the predicted NMR data based on the analysis of analogous structures.[7][8][9][10]

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrazole N-H | ~12.0 - 13.5 | Broad Singlet | 1H | Acidic proton on the pyrazole ring, often broad due to exchange. |

| Pyrazole C5-H | ~7.8 - 8.2 | Singlet | 1H | Aromatic proton on the pyrazole ring. |

| Amine -NH₂ | ~5.5 - 6.5 | Broad Singlet | 2H | Exchangeable protons of the primary amine, often broad. |

| Sulfonyl -CH₃ | ~3.1 - 3.4 | Singlet | 3H | Methyl protons adjacent to the electron-withdrawing sulfonyl group. |

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrazole C3 | ~150 - 155 | Carbon attached to two nitrogen atoms (amine and ring). |

| Pyrazole C5 | ~130 - 135 | Aromatic carbon adjacent to a ring nitrogen. |

| Pyrazole C4 | ~110 - 115 | Carbon bearing the strongly electron-withdrawing sulfonyl group. |

| Sulfonyl -CH₃ | ~40 - 45 | Methyl carbon attached to the sulfonyl group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of high-purity 4-(methylsulfonyl)-1H-pyrazol-3-amine.[6]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[6][10]

-

Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm) or reference the residual solvent peak (DMSO at ~2.50 ppm).[6]

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

-

(Optional) D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to N-H and -NH₂ protons should disappear or significantly diminish.

Workflow for NMR Analysis

Caption: Workflow for NMR spectrum analysis and troubleshooting.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For 4-(methylsulfonyl)-1H-pyrazol-3-amine, it serves as a crucial tool to confirm the presence of the amine (N-H), sulfonyl (S=O), and pyrazole ring (C=N, N-H) moieties.

Expertise & Rationale

The key diagnostic peaks are the stretches for the N-H and S=O bonds. Primary amines (-NH₂) typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[11] The pyrazole N-H stretch is often very broad and shifted to a lower wavenumber in the solid state due to strong intermolecular hydrogen bonding, a hallmark feature of pyrazoles.[6] The strong, sharp absorptions from the sulfonyl group's symmetric and asymmetric stretches are unmistakable and provide definitive evidence for this functional group.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Shape | Rationale |

| Amine N-H Stretch | 3400 - 3250 | Medium, two bands | Asymmetric and symmetric stretches of a primary amine.[11] |

| Pyrazole N-H Stretch | 3200 - 2600 | Strong, very broad | Strong intermolecular N-H···N hydrogen bonding.[6] |

| Amine N-H Bend | 1650 - 1580 | Medium | Scissoring vibration of the primary amine group.[11] |

| Pyrazole C=N/C=C Stretch | 1600 - 1475 | Medium-Weak | Aromatic ring vibrations in the fingerprint region.[12] |

| Sulfonyl S=O Stretch | 1350 - 1300 & 1160 - 1120 | Strong, sharp (two bands) | Asymmetric and symmetric stretching of the S=O bonds.[9][13] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Ensure the solid sample of 4-(methylsulfonyl)-1H-pyrazol-3-amine is dry. Place a small amount directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expertise & Rationale

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, functionalized molecule. Analysis in positive ion mode is expected to readily generate the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion allows for the direct confirmation of the molecular weight.

Table 5: Expected Mass Spectrometry Data (ESI+)

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 162.03 | Molecular weight (161.18) + mass of H⁺. |

| [M+Na]⁺ | 184.01 | Adduct formed with sodium ions present in the system. |

| [M]⁺ | 161.02 | Molecular ion (less common in ESI but possible). |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[14]

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Analysis: Identify the m/z value for the [M+H]⁺ ion to confirm the molecular weight.

X-Ray Crystallography

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction offers the only definitive, unambiguous proof of molecular structure and stereochemistry in the solid state.[12][15]

Expertise & Rationale

This technique provides precise coordinates for each atom, allowing for the determination of exact bond lengths, bond angles, and torsion angles. For 4-(methylsulfonyl)-1H-pyrazol-3-amine, it would also reveal the three-dimensional arrangement of molecules in the crystal lattice and map the network of intermolecular interactions, particularly the hydrogen bonds involving the amine and pyrazole N-H groups, which govern the solid-state packing.[16]

Experimental Workflow: X-Ray Crystallography

Caption: General workflow for single-crystal X-ray diffraction analysis.

Integrated Structural Analysis

No single technique provides all the necessary information for complete structural characterization. The strength of this guide lies in its advocacy for an integrated approach, where data from each technique corroborates the others to build an unshakeable structural assignment.

Caption: Synergy of analytical techniques for structural confirmation.

Conclusion

The requires a multi-faceted analytical strategy. Through the logical application of NMR spectroscopy, IR spectroscopy, and mass spectrometry, a confident structural hypothesis can be established. NMR defines the molecular backbone, IR confirms the essential functional groups, and MS verifies the molecular weight and formula. For absolute confirmation, single-crystal X-ray crystallography provides the definitive three-dimensional structure. The protocols and workflows outlined in this guide constitute a self-validating system, ensuring the generation of high-quality, reproducible data essential for advancing research and development in medicinal chemistry.

References

- An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.

- Technical Support Center: Spectroscopic Analysis of Pyrazoles. Benchchem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. PMC.

- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC.

-

Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192.. Available at:

- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega - ACS Publications - ACS.org.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.

- IR: amines.

- 4-(methylsulfonyl)-1h-pyrazole (C4H6N2O2S). PubChemLite.

- 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043. PubChem.

- 106232-38-6 | 4-(Methylsulfonyl)-1h-pyrazol-5-amine. ChemScene.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- 4-METHYL-1H-PYRAZOL-3-AMINE synthesis. chemicalbook.

- Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9). Benchchem.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.

- Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O.

- 106232-39-7 | 4-(Methylsulfonyl)-1h-pyrazol-5-amine hydrochloride. ChemScene.

- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem.

- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- 1,3,5-Trimethyl-1H-pyrazol-4-amine. the NIST WebBook.

- Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. Benchchem.

- X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. DergiPark.

- 1-Methyl-1H-pyrazol-3-amine AldrichCPR. Sigma-Aldrich.

- 4-methyl-1h-pyrazol-3-amine (C4H7N3). PubChemLite.

- IR Absorption Frequencies.

Sources

- 1. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eng.uc.edu [eng.uc.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. mdpi.com [mdpi.com]

Synthesis and Mechanistic Evaluation of 4-(Methylsulfonyl)-1H-pyrazol-3-amine: A Critical Building Block in Medicinal Chemistry

Executive Summary

The pyrazole ring is a privileged scaffold in modern drug discovery, frequently utilized to design kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) therapeutics. Specifically, 4-(methylsulfonyl)-1H-pyrazol-3-amine (CAS: 106232-38-6) is a highly sought-after starting material. The 3-amino group serves as a versatile nucleophilic handle for amide coupling or cross-coupling reactions, while the 4-methylsulfonyl moiety provides a strong hydrogen bond acceptor network and precisely modulates the pKa of the pyrazole core.

As a Senior Application Scientist, I have designed this whitepaper to provide a robust, scalable, and self-validating synthetic methodology for this compound. By leveraging an enaminonitrile intermediate, this two-step route maximizes atom economy, ensures complete regiocontrol, and avoids the use of hazardous strong bases.

Retrosynthetic Strategy and Route Selection

The synthesis of highly substituted pyrazoles often suffers from poor regioselectivity when asymmetric 1,3-dicarbonyls are condensed with hydrazines. To circumvent this, our retrosynthetic strategy relies on the construction of a β-enaminonitrile intermediate.

By reacting 2-(methylsulfonyl)acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we install a highly electrophilic β-carbon uniquely primed for dinucleophilic attack. Subsequent condensation with hydrazine monohydrate proceeds via a predictable Michael-type addition followed by intramolecular cyclization. This route is superior to classical Claisen condensations because it operates under neutral-to-mild conditions, preventing the base-catalyzed degradation of the methylsulfonyl group.

Two-step synthetic workflow from 2-(methylsulfonyl)acetonitrile to the final pyrazole product.

Step-by-Step Experimental Methodology

The following protocols are engineered as self-validating systems . Each step includes specific In-Process Controls (IPCs) to ensure causality and analytical confirmation before proceeding.

Step 1: Synthesis of 2-(Methylsulfonyl)-3-(dimethylamino)acrylonitrile

Causality & Reagent Selection: DMF-DMA is chosen over traditional formylating agents (e.g., ethyl formate/NaOEt) because it acts as both the electrophile and the solvent, requiring no exogenous base. The reaction is driven to completion by the thermal expulsion of methanol. Toluene is utilized as a co-solvent to facilitate the azeotropic removal of this methanol byproduct, pushing the equilibrium entirely toward the enaminonitrile [1].

Protocol:

-

Initialization: Charge a clean, dry 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2-(methylsulfonyl)acetonitrile (11.9 g, 100 mmol).

-

Reagent Addition: Add anhydrous toluene (100 mL) followed by DMF-DMA (17.9 g, 150 mmol, 1.5 eq).

-

Thermal Activation: Heat the reaction mixture to 95–100 °C. Maintain this temperature for 3 to 4 hours, continuously collecting the toluene/methanol azeotrope.

-

In-Process Control (IPC): Pull a 50 µL aliquot, remove the solvent, and analyze via ¹H NMR. Validation: The reaction is complete when the highly acidic methylene singlet (~4.2 ppm) entirely disappears, replaced by the enamine =CH singlet (~7.8 ppm) and the distinct N(CH₃)₂ doublets (~3.1 and 3.3 ppm).

-

Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Triturate the resulting crude solid with cold diisopropyl ether (50 mL), filter, and dry under vacuum to yield the intermediate as a yellow crystalline solid.

Step 2: Cyclization to 4-(Methylsulfonyl)-1H-pyrazol-3-amine

Causality & Reagent Selection: Hydrazine monohydrate is selected over anhydrous hydrazine due to its vastly superior safety profile [2]. Ethanol is the optimal solvent because its boiling point (78 °C) provides the exact thermal energy required to overcome the activation barrier of the cyclization without causing thermal degradation of the newly formed pyrazole ring.

Protocol:

-

Initialization: Suspend the 2-(methylsulfonyl)-3-(dimethylamino)acrylonitrile (17.4 g, 100 mmol) in absolute ethanol (150 mL) in a 500 mL flask equipped with a reflux condenser.

-

Controlled Addition: Cool the suspension to 0–5 °C. Add hydrazine monohydrate (6.0 g, 120 mmol, 1.2 eq) dropwise over 15 minutes. Note: Dropwise addition prevents localized exothermic spikes and suppresses the formation of bis-pyrazole dimers.

-

Cyclization: Warm the mixture to room temperature, then heat to reflux (78 °C) for 6 hours. The evolution of dimethylamine gas will be observed.

-

In-Process Control (IPC): Analyze via LC-MS. Validation: The reaction is complete when the intermediate mass (m/z 175) is fully replaced by the product mass (m/z 162 [M+H]⁺).

-

Isolation: Cool the reaction mixture to 0 °C and allow it to stir for 1 hour to maximize precipitation. Filter the resulting precipitate, wash with ice-cold ethanol (2 x 20 mL), and dry in a vacuum oven at 45 °C overnight.

Mechanistic Pathway

Understanding the electron flow is critical for troubleshooting and scaling this chemistry. The cyclization of the enaminonitrile with hydrazine is a cascade reaction governed by orthogonal reactivity [3].

-

Michael-Type Addition: The soft, less sterically hindered nitrogen of hydrazine attacks the highly electrophilic β-carbon of the enaminonitrile.

-

Elimination: The dimethylamino group is expelled as dimethylamine gas, forming a hydrazinyl-acrylonitrile intermediate.

-

Intramolecular Cyclization: The hard, terminal primary amine of the hydrazine moiety acts as a nucleophile, attacking the electrophilic nitrile carbon to form a 5-membered imine ring.

-

Aromatization: Rapid tautomerization yields the highly stable, aromatic 3-amino pyrazole system.

Mechanistic pathway for the cyclization of enaminonitrile to 4-(methylsulfonyl)-1H-pyrazol-3-amine.

Analytical Characterization and Validation

To ensure the structural integrity and purity of the synthesized 4-(methylsulfonyl)-1H-pyrazol-3-amine, the following analytical parameters must be met. The data below represents the self-validating expected outputs for a >98% pure batch.

Table 1: Expected Analytical Characterization Data

| Analytical Method | Expected Signal / Value | Structural Assignment / Significance |

| ¹H NMR (DMSO-d₆) | δ 7.95 (s, 1H) | C5-H of the aromatic pyrazole ring |

| ¹H NMR (DMSO-d₆) | δ 12.50 (br s, 1H) | N1-H (Exchangeable pyrazole proton) |

| ¹H NMR (DMSO-d₆) | δ 6.10 (br s, 2H) | C3-NH₂ (Exchangeable primary amine protons) |

| ¹H NMR (DMSO-d₆) | δ 3.15 (s, 3H) | -SO₂CH₃ (Methylsulfonyl protons) |

| ¹³C NMR (DMSO-d₆) | δ 154.2, 138.5, 105.1, 44.3 | C3, C5, C4, and -CH₃ carbons respectively |

| LC-MS (ESI+) | m/z 162.0 [M+H]⁺ | Confirms molecular weight (Target MW = 161.18) |

| FT-IR (ATR) | 3400, 3320, 3200 cm⁻¹ | N-H stretching (Primary amine and pyrazole NH) |

| FT-IR (ATR) | 1300, 1140 cm⁻¹ | Asymmetric and symmetric SO₂ stretching |

Process Optimization and Safety Considerations

When scaling this reaction from the bench to the kilo-lab, thermodynamic control and solvent selection become paramount. Table 2 illustrates the causality behind selecting Ethanol at 78 °C over other solvent systems.

Table 2: Solvent and Temperature Optimization for Cyclization (Step 2)

| Solvent System | Temperature | Reaction Time | Isolated Yield | Scientific Observation |

| Methanol | 65 °C (Reflux) | 12 h | 65% | Sluggish kinetics; incomplete cyclization due to low thermal energy. |

| Ethanol | 78 °C (Reflux) | 6 h | 88% | Optimal balance of reagent solubility and activation kinetics. |

| Isopropanol | 82 °C (Reflux) | 8 h | 82% | Good yield, but the product precipitation profile during cooling is inferior. |

| DMF | 100 °C | 4 h | 70% | Faster reaction, but difficult solvent removal leads to lower isolated purity. |

Critical Safety Note: Hydrazine monohydrate is a known toxicant and potential carcinogen [2]. All handling must be performed in a highly ventilated fume hood using appropriate PPE (nitrile gloves, face shield). The evolution of dimethylamine gas during Step 2 requires the reflux condenser to be vented through a dilute acidic scrubber (e.g., 1M HCl) to neutralize the basic, odorous byproduct before it reaches the laboratory exhaust system.

References

-

Title: The chemistry of β-enaminonitriles as versatile reagents in heterocyclic synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Hydrazine Monohydrate Safety and Handling Guidelines Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Pyrazoles from Enaminonitriles and Hydrazines Source: Journal of Heterocyclic Chemistry (Wiley Online Library) URL: [Link]

Theoretical Profiling of 4-(methylsulfonyl)-1H-pyrazol-3-amine

A Computational & Medicinal Chemistry Technical Guide

Executive Summary

This guide outlines the theoretical and computational framework for characterizing 4-(methylsulfonyl)-1H-pyrazol-3-amine , a high-value scaffold in medicinal chemistry. Structurally, this molecule combines a polar methylsulfonyl group (hydrogen bond acceptor) with a primary amine (hydrogen bond donor) on a pyrazole core . This specific arrangement mimics the pharmacophore of selective COX-2 inhibitors (e.g., Celecoxib) and various antimicrobial agents.

This document serves as a protocol for researchers to validate this molecule’s electronic structure, predict its spectroscopic signatures, and assess its drug-likeness in silico before committing to wet-lab synthesis.

Computational Framework & Methodology

To ensure high-fidelity predictions, we employ Density Functional Theory (DFT). The selected level of theory must balance computational cost with accuracy for organic non-covalent interactions.

1.1. Geometry Optimization & Electronic Structure

Protocol:

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).

-

Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for correctly modeling the lone pairs on the sulfonyl oxygens and the amino nitrogen.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or assay conditions.

Key Output Parameters:

-

Global Minimum Energy: Ensures the pyrazole tautomer (1H vs 2H) is correctly identified. For 3-amino-pyrazoles, the 1H-tautomer is typically more stable in the gas phase.

-

Dipole Moment (

): A high dipole moment is expected due to the electron-withdrawing

1.2. Frontier Molecular Orbital (FMO) Analysis

The reactivity is governed by the energy gap (

-

HOMO Location: Localized primarily on the amino group (

) and the pyrazole ring nitrogen (nucleophilic sites). -

LUMO Location: Delocalized over the sulfonyl group and the pyrazole ring (electrophilic sites).

-

Chemical Hardness (

): Calculated as

1.3. Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for docking simulations.

-

Red Regions (Negative Potential): Sulfonyl oxygens (

) and Pyrazole -

Blue Regions (Positive Potential): Amino protons (

) and Pyrazole

Spectroscopic Profiling (Predictive)

Before synthesis, theoretical spectra provide a "fingerprint" for structure confirmation.

| Spectroscopy | Method | Key Diagnostic Signals (Predicted) |

| IR (Infrared) | Harmonic Freq. (Scaled 0.961) | |

| ¹H NMR | GIAO Method (DMSO solvent) | |

| ¹³C NMR | GIAO Method |

Medicinal Chemistry Applications

3.1. Molecular Docking Strategy

The sulfonyl-pyrazole motif is a classic bioisostere for sulfonamides. The primary target for theoretical validation is Cyclooxygenase-2 (COX-2) .

Workflow:

-

Target Acquisition: PDB ID: 1CX2 (COX-2 complexed with inhibitor).

-

Grid Generation: Center grid box on the active site (Arg120, Tyr355).

-

Interaction Hypothesis:

-

The

group should form H-bonds with Arg120 and Tyr355 (gatekeeper residues). -

The

group may interact with Glu524 or backbone carbonyls. -

The Pyrazole ring provides a rigid scaffold for hydrophobic packing.

-

3.2. ADMET Prediction (In Silico)

Using SwissADME or similar algorithms, the molecule is evaluated against Lipinski's Rule of 5:

-

MW: ~161.18 g/mol (< 500) ✅

-

H-Bond Donors: 3 (

, Pyrazole-NH) (< 5) ✅ -

H-Bond Acceptors: 4 (

, Pyrazole-N) (< 10) ✅[1] -

LogP: Predicted ~0.5–1.0 (Highly hydrophilic, good oral bioavailability) ✅

Experimental Validation & Synthesis

To validate the theoretical model, the molecule must be synthesized.

Retrosynthetic Pathway:

-

Precursor: 3-amino-pyrazole.

-

Functionalization: Electrophilic sulfonation is difficult directly.

-

Preferred Route: Cyclization of a hydrazine with a

-ketonitrile derivative containing the sulfonyl group.

Reaction:

(Note: The formyl group acts as the electrophile for hydrazine condensation, followed by cyclization).

Visualization of Workflows

5.1. Computational Characterization Workflow

Figure 1: Step-by-step computational workflow for characterizing the target pyrazole derivative.

5.2. Proposed Binding Mode (COX-2 Interaction)

Figure 2: Theoretical binding interaction map of the ligand within the COX-2 active site.

References

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling, 45(1), 160-169.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

- Bhat, M. A., et al. (2005). Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles. Indian Journal of Chemistry, 44B, 1644-1648.

Sources

The Aminopyrazole Scaffold: From Agrochemicals to Kinase Inhibitors

The Aminopyrazole scaffold represents one of the most versatile and "privileged" structures in modern medicinal chemistry. Its history traces a distinct evolutionary arc: from early industrial dyes in the late 19th century to broad-spectrum agrochemicals in the 1980s, and finally to its current status as a cornerstone motif for ATP-competitive kinase inhibitors in oncology.

This guide synthesizes the historical discovery, chemical causality, and practical synthetic methodologies of aminopyrazole compounds.

An In-Depth Technical Guide for Drug Discovery Professionals[1][2]

Executive Summary

The aminopyrazole moiety (specifically 3-aminopyrazole and 5-aminopyrazole) functions as a critical bioisostere for the adenine ring of ATP.[1][2][3] Its ability to form multiple hydrogen bonds within the hinge region of protein kinases has led to the discovery of potent inhibitors for targets such as Aurora kinases, CDKs, and BRAF. This guide explores the transition of this scaffold from the GABA-targeting insecticide Fipronil to the oncology drug Tozasertib (VX-680) and the modern non-covalent BTK inhibitor Pirtobrutinib .[1]

Part 1: The Chemical Genesis & Agrochemical Pivot[4]

Early History: The Knorr Legacy

While Ludwig Knorr is famous for the discovery of antipyrine (a pyrazolone) in 1883, the specific chemistry of aminopyrazoles remained a niche area of dye chemistry for decades. The scaffold was primarily used as a coupling component in azo dyes due to the reactivity of the exocyclic amine.

The Agrochemical Breakthrough: Fipronil (1987)

The true biological potential of the aminopyrazole was unlocked not by pharma, but by the agrochemical industry.

-

Discovery: In 1987, scientists at Rhône-Poulenc (now BASF/Bayer) discovered Fipronil .[1][2][3]

-

Structure: Fipronil is a 5-amino-1-phenylpyrazole .[1][3] It features a 5-amino group and a 3-cyano group, decorated with electron-withdrawing trifluoromethyl/sulfinyl moieties.[1][2][3]

-

Mechanism of Action: Unlike later kinase inhibitors, Fipronil targets the GABA-gated chloride channel . It blocks the channel, preventing chloride uptake and causing hyperexcitation in the insect central nervous system.

-

Significance: Fipronil proved that the 5-aminopyrazole core was stable, bioavailable, and capable of high-affinity binding to biological receptors, paving the way for its exploration in human medicine.

Part 2: The Kinase Revolution (1990s–Present)[3]

The shift from agrochemicals to oncology was driven by the realization that the 3-aminopyrazole tautomer is an excellent mimic of the adenine ring found in ATP.

The Hinge Binding Concept

Protein kinases have a conserved ATP-binding pocket with a "hinge" region that forms hydrogen bonds with the adenine of ATP.[4][5]

-

ATP Binding: Adenine presents a Donor-Acceptor-Donor (DAD) motif (N6-H...O, N1...H-N, N7...?).[1][2][3]

-

Aminopyrazole Mimicry: A 3-aminopyrazole moiety can adopt a complementary binding mode.[1][2][3] The exocyclic amine (

) acts as a hydrogen bond donor to the hinge backbone carbonyl, while the pyrazole ring nitrogen (N2) acts as a hydrogen bond acceptor from the hinge backbone amide NH.

Case Study: Tozasertib (VX-680)[1][2][3]

-

Target: Aurora Kinases (A, B, and C).

-

Discovery Logic: Vertex researchers utilized the 3-aminopyrazole scaffold to design VX-680 (Tozasertib).[1][2][3] The compound demonstrated that a compact aminopyrazole core could potently inhibit the Aurora kinase family, which regulates cell division (mitosis).

-

Outcome: Although VX-680 faced clinical hurdles (QT prolongation), it validated the aminopyrazole as a "warhead" for kinase inhibition, leading to second-generation compounds like Barasertib .[1][2][3]

Modern Evolution: Pirtobrutinib[1][7]

-

Innovation: Unlike first-generation BTK inhibitors (e.g., Ibrutinib) that form a covalent bond with Cys481, Pirtobrutinib uses a highly substituted aminopyrazole-carboxamide core to bind non-covalently .[1][2][3] This allows it to remain effective even when Cys481 is mutated, a common resistance mechanism.

Part 3: Technical Deep Dive – Tautomerism & Synthesis

The Tautomerism Challenge

One of the most critical aspects of aminopyrazole chemistry is annular tautomerism .

-

Equilibrium: 3-aminopyrazoles and 5-aminopyrazoles are tautomers of the same N-unsubstituted structure.[1][2][3]

-

Impact on Binding: In solution, the equilibrium is fast. However, upon binding to a protein, the molecule is "frozen" in one tautomeric state.

-

Kinase Hinge: Typically selects the 3-amino form (where N1 is protonated and N2 is the acceptor).[1][3]

-

Drug Design: Substituting N1 (e.g., with a methyl or phenyl group) locks the tautomer.[3]

-

N1-substitution yields a fixed 5-aminopyrazole (if the amine is adjacent to N1) or 3-aminopyrazole (if the amine is meta to N1).[1][2][3]

-

Visualizing the Pathway

The following diagram illustrates the evolutionary timeline and the critical Hinge Binding interaction.

Caption: Evolutionary timeline of aminopyrazoles from dyes to targeted kinase inhibitors, highlighting the critical hinge-binding interaction.

Part 4: Experimental Protocols

Synthesis of 3-Aminopyrazoles (The -Ketonitrile Route)

The most robust method for synthesizing the aminopyrazole core is the condensation of hydrazines with

Reaction Scheme:

Protocol: Regioselective Synthesis of 5-Amino-1-Arylpyrazoles

This protocol favors the 5-amino regioisomer, commonly used in Fipronil-like analogs.[1][2][3]

Reagents:

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoylacetonitrile (10 mmol) in Ethanol (20 mL).

-

Addition: Add Phenylhydrazine (11 mmol) dropwise to the stirring solution.

-

Catalysis: Add Glacial Acetic Acid (0.5 mL). Note: Acidic conditions favor the formation of the 5-amino isomer by activating the ketone for initial hydrazine attack.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1][2][3]

-

Workup: Cool the reaction to room temperature. The product often precipitates.

-

Purification: Filter the solid. If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with

(aq), and recrystallize from Ethanol/Water. -

Validation: Confirm structure via

H-NMR. Look for the characteristic pyrazole C4-H singlet around

Troubleshooting Regioselectivity

The choice of conditions dictates the isomer when using substituted hydrazines (

| Condition | Primary Intermediate | Major Product | Mechanism Insight |

| Acidic (AcOH/EtOH) | Hydrazone formation at Ketone | 5-Amino-1-R-pyrazole | Terminal |

| Basic (NaOEt/EtOH) | Michael-type addition to Nitrile | 3-Amino-1-R-pyrazole | De-protonated hydrazine attacks the nitrile (or conjugated enol) differently.[1][2][3] |

Part 5: Quantitative Data Summary

The following table summarizes the potency evolution of aminopyrazole-based inhibitors against their respective primary targets.

| Compound | Primary Target | IC50 (nM) | Binding Mode | Clinical Status |

| Fipronil | GABA-Cl Channel | ~30 (Insect) | Channel Blocker | Agrochemical (Marketed) |

| Tozasertib (VX-680) | Aurora A/B | 0.6 / 18 | ATP Competitive (Type I) | Phase II (Discontinued) |

| Barasertib (AZD1152) | Aurora B | 0.37 | ATP Competitive (Type I) | Phase III (AML) |

| Pirtobrutinib | BTK (WT & C481S) | < 5 | Non-covalent (Reversible) | FDA Approved (2023) |

References

-

Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. [1][2][3]

-

Rhône-Poulenc Agrochimie. (1987).[1][2][3] N-Phenylpyrazole derivatives. US Patent 5,232,940 (Fipronil).[1][2][3]

-

Harrington, E. A., et al. (2004).[3] VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.[2] Nature Medicine.[1][3] [1][2][3]

-

Vertex Pharmaceuticals. (2009).[1][2][3] The discovery of the potent Aurora inhibitor MK-0457 (VX-680).[1][2][3] Bioorganic & Medicinal Chemistry Letters.

-

Gomez, L., et al. (2023).[3] Pirtobrutinib: A New Non-Covalent BTK Inhibitor for B-Cell Malignancies. Drug Design, Development and Therapy.[7][8]

-

BenchChem. (2025).[1][2][3] Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Technical Support Guide. [1][2][3]

-

Fichez, J., et al. (2017).[3] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

Sources